molecular formula C14H14N2S B2629053 ZERENEX ZXG004858 CAS No. 102080-03-5

ZERENEX ZXG004858

Cat. No.: B2629053
CAS No.: 102080-03-5
M. Wt: 242.34
InChI Key: VIWWPLJIBJJQAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZXG004858 involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. The specific synthetic route and reaction conditions are proprietary to Zerenex Molecular Ltd. it typically involves the use of catalysts and ligands to facilitate asymmetric hydrogenation, C-C and C-X cross-coupling reactions, and chiral transformations .

Industrial Production Methods

Industrial production of this compound is carried out using optimized synthetic methods to ensure high yield and purity. The process involves large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZXG004858 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

ZERENEX ZXG004858 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with target proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ZERENEX ZXG004858 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ZERENEX ZXG004858 include:

  • Imidazoles
  • Pyridines
  • Pyrazines
  • Piperizines
  • Piperidines

Uniqueness

This compound stands out due to its unique structural features and functional groups, which confer specific properties and reactivity. Its design and synthesis are tailored to achieve desired biological and chemical activities, making it a valuable tool in research and development .

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-2-7-13-11(4-1)5-3-6-12(13)10-17-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWWPLJIBJJQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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